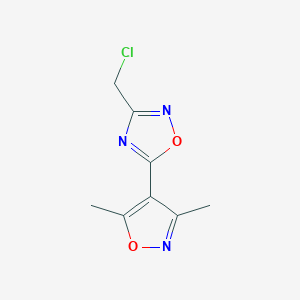

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c1-4-7(5(2)13-11-4)8-10-6(3-9)12-14-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNGKQCKUVRCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370926 | |

| Record name | 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-42-2 | |

| Record name | 3-(Chloromethyl)-5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime Cyclization with Acyl Chlorides

A widely used method involves reacting amidoximes with acyl chlorides. For the target compound, 3,5-dimethylisoxazole-4-carbonyl chloride can react with chloromethylamidoxime under dehydrating conditions:

This method, adapted from PMC studies, employs phosphorus oxychloride (POCl₃) as a cyclizing agent, yielding 1,2,4-oxadiazoles in high efficiency.

Catalytic Oxidative Annulation

Palladium-catalyzed oxidative annulation offers a modern approach. As demonstrated by T. Fang et al., substituted hydrazides (derived from 3,5-dimethylisoxazole) react with chloromethyl isocyanides in the presence of Pd catalysts and oxygen:

This method achieves regioselective coupling, with toluene as the solvent and oxygen as the oxidant.

Functionalization of Preformed Oxadiazole Cores

Chloromethyl Group Introduction via Nucleophilic Substitution

A preformed 5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole-3-methanol can undergo chlorination using thionyl chloride (SOCl₂) or HCl gas:

This method, inferred from PDF data, requires anhydrous conditions to prevent hydrolysis.

Coupling Reactions with Chloromethyl Isoxazole

The 3,5-dimethyl-4-chloromethyl isoxazole intermediate (from Section 1) can couple with oxadiazole precursors. For example, reacting it with 5-amino-1,2,4-oxadiazole in the presence of K₂CO₃ facilitates nucleophilic aromatic substitution:

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime Cyclization | POCl₃, 80–100°C | 75–85 | >95 | High regioselectivity | Harsh conditions, toxic reagents |

| Pd-Catalyzed Annulation | Pd(OAc)₂, O₂, toluene | 60–70 | 90–95 | Mild conditions, scalability | Costly catalysts |

| Nucleophilic Substitution | SOCl₂, anhydrous DCM | 70–80 | >98 | Simple setup | Requires hydroxymethyl precursor |

Mechanistic Insights and Optimization

Cyclization Dynamics

In amidoxime-based routes, the chloromethylamidoxime’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the isoxazole derivative, followed by POCl₃-mediated dehydration to form the oxadiazole ring.

Catalytic Cycle in Pd-Mediated Annulation

The Pd catalyst oxidizes the hydrazide to a nitrene intermediate, which inserts into the isocyanide’s C≡N bond, culminating in cyclization. Oxygen regenerates the Pd(0) to Pd(II), sustaining the catalytic cycle.

Reaction Optimization

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety serves as a primary reactive site, enabling nucleophilic substitution under mild conditions.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes hydrolysis, reduction, and cycloaddition reactions, influenced by electronic effects from substituents.

Hydrolysis

- Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the oxadiazole ring, yielding a carboxylic acid and an amidoxime intermediate .

- Basic Hydrolysis : NaOH (aqueous, 80°C) produces nitrile and hydroxylamine byproducts .

Reduction

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | MeOH, 0°C | Partial reduction to dihydro-oxadiazole . |

| LiAlH₄ | THF, reflux | Complete ring opening to form primary amines . |

Cycloaddition

The oxadiazole acts as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides, forming fused bicyclic structures .

Isoxazole Ring Modifications

The 3,5-dimethylisoxazol-4-yl group exhibits limited reactivity due to steric hindrance but participates in:

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the C-4 position under harsh conditions .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) cleaves the isoxazole ring, forming β-keto amides .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed couplings:

| Reaction | Catalysts/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 60–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl amines | 70–85% |

Photocatalytic Transformations

Under visible light with eosin-Y/CBr₄, the compound undergoes oxidative heterocyclization to form fused oxadiazole-indole hybrids (94% yield) .

Mechanistic Insights

- Substitution at -CH₂Cl : Proceeds via an Sₙ2 mechanism, supported by stereochemical inversion observed in chiral analogs .

- Oxadiazole Hydrolysis : Acid-mediated pathway involves protonation at N-2, followed by nucleophilic attack at C-5 .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Chloromethyl | High | Amines, alcohols |

| Oxadiazole Ring | Moderate | H⁺/OH⁻, reducing agents |

| Isoxazole Ring | Low | HNO₃, H₂/Pd-C |

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing oxadiazole and isoxazole moieties exhibit a range of biological activities:

- Antimicrobial Activity : Studies suggest that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been shown to inhibit the growth of various pathogenic bacteria and fungi.

- Anticancer Properties : Some studies have reported that compounds similar to 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cell cycle progression.

- Anti-inflammatory Effects : Research indicates that certain oxadiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold in drug development:

- Drug Design : The compound can serve as a starting point for synthesizing new therapeutic agents targeting various diseases. Its ability to modify biological activity through structural variations is particularly useful in lead optimization processes.

- Prodrug Development : The chloromethyl group can be utilized to create prodrugs that enhance bioavailability or target specific tissues within the body.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. These materials may find use in coatings or advanced composite materials.

- Sensors and Electronics : The electronic properties of isoxazole derivatives can be exploited in the development of organic semiconductors or sensors due to their charge transport capabilities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole largely depends on its application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.

DNA Interaction: Binding to DNA and interfering with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (Compound A ) with structurally analogous heterocycles:

Key Comparative Insights:

Structural Variations :

- Compound A uniquely pairs 1,2,4-oxadiazole with dimethylisoxazole, whereas B and C substitute with aromatic groups (methoxyphenyl, thienyl). D is an isomer with a 1,3,4-oxadiazole core, altering ring electronics .

- The chloromethyl group is conserved across all compounds, enabling nucleophilic substitution reactions.

Physicochemical Properties :

- Lipophilicity : A and B exhibit higher lipophilicity due to methyl/isoxazole or methoxyphenyl groups, compared to the sulfur-containing C .

- Melting Points : Only C has reported thermal data (69–70°C), suggesting crystallinity influenced by the thienyl group .

Synthetic Utility :

- A and B are synthesized via cyclization reactions involving hydrazides and nitriles, whereas D derives from 1,3,4-oxadiazole-specific pathways (e.g., cyclodehydration of diacylhydrazines) .

Commercial Availability: A is widely stocked (e.g., 582 bottles sold annually by Sigma-Aldrich), reflecting demand in kinase inhibitor research .

Notes

- Limited comparative pharmacological data exist for these compounds; structural inferences dominate current analyses.

- Suppliers like Combi-Blocks and Shanghai PI Chemicals prioritize synthetic accessibility over detailed bioactivity profiling .

Biological Activity

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This specific compound features a chloromethyl group and a 3,5-dimethylisoxazole moiety , enhancing its potential for various applications in medicinal chemistry. The biological activity of this compound has been a subject of interest due to its diverse pharmacological properties.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities including:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis.

- Antifungal Activity : It has demonstrated antifungal properties, making it a candidate for treating fungal infections.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral pathogens.

- Anticancer Properties : Notably, this compound has shown cytotoxic effects against various cancer cell lines, inhibiting tumor growth and inducing apoptosis.

The unique structural features of this compound contribute to its effectiveness in targeting specific biological pathways. Interaction studies indicate that modifications on the oxadiazole ring can significantly affect its interaction with enzymes and receptors involved in disease pathways. This makes understanding these interactions crucial for optimizing its pharmacological profile.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Chloromethyl Group | Enhances reactivity | Increases antibacterial properties |

| Isoxazole Moiety | Anticancer activity | Contributes to cytotoxic effects |

| Oxadiazole Ring | Broad spectrum activity | Essential for pharmacological effects |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.

- Antibacterial Studies : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antibacterial potential.

Safety and Handling

Due to the presence of chlorine in its structure, it is advisable to handle this compound with care. Standard laboratory safety protocols should be followed to mitigate risks associated with potential irritants or harmful effects upon inhalation or skin contact.

Q & A

Basic Questions

What synthetic routes are available for 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving chloromethyl precursors and substituted isoxazole intermediates. A common method involves coupling 3,5-dimethylisoxazole-4-carboxylic acid derivatives with chloromethylamine under reflux in polar aprotic solvents like DMSO or ethanol. For example, describes the commercial availability of this compound (97% purity) via protocols involving halogenation and cyclization steps. Optimization may include adjusting reaction time (e.g., 12–18 hours for reflux), solvent choice (e.g., ethanol for improved yield), and stoichiometric ratios of reactants to minimize side products .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- NMR spectroscopy : For confirming the chloromethyl group (δ ~4.5–5.0 ppm for -CH2Cl) and isoxazole/oxadiazole ring protons.

- Mass spectrometry : To verify molecular weight (C8H8ClN3O2; 213.62 g/mol) and fragmentation patterns .

- Melting point analysis : Reported mp data (e.g., 34–35°C for similar oxadiazoles in ) can validate purity.

- HPLC : For quantifying residual solvents or byproducts, especially when scaling up synthesis .

Advanced Research Questions

How does the 1,2,4-oxadiazole core influence the compound’s physicochemical properties and bioactivity?

The 1,2,4-oxadiazole ring confers moderate lipophilicity (logD ~1.5–2.0), enhancing membrane permeability compared to amide bioisosteres. Its dipole moment (~3.5–4.0 D) promotes interactions with polar enzyme active sites, as seen in antiviral WIN compounds ( ). However, metabolic stability may be lower than 1,3,4-oxadiazole isomers due to susceptibility to hepatic oxidation ( ). Computational studies (e.g., DFT) can model charge distribution to predict binding affinities .

What strategies are effective for evaluating this compound’s potential as a MAO inhibitor or antiviral agent?

- Enzyme assays : Use recombinant MAO-A/MAO-B ( ) or enterovirus proteases ( ) to measure IC50 values. For example, pleconaril (a structural analog) showed sub-micromolar activity against coxsackievirus B3 via capsid binding .

- Cellular models : Test cytotoxicity in HEK293 or Vero cells, and assess antiviral efficacy using plaque reduction assays.

- SAR studies : Modify the chloromethyl or isoxazole substituents (e.g., replacing 3,5-dimethylisoxazole with thienyl groups as in ) to probe steric and electronic effects .

How can researchers address stability challenges during storage and handling?

- Storage conditions : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the chloromethyl group.

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. notes similar oxadiazoles decompose at >50°C, suggesting strict temperature control is critical .

What methodologies are used to study metal coordination complexes involving this compound?

The oxadiazole nitrogen atoms can act as ligands for transition metals. Protocols include:

- Synthesis of complexes : React the compound with Ni(II), Cu(II), or Zn(II) salts in methanol/water mixtures at room temperature.

- Characterization : Use X-ray crystallography to determine binding modes and UV-Vis spectroscopy to assess electronic transitions. highlights analogous 1,2,4-oxadiazole-Ni(II) complexes with square-planar geometries .

Data Contradictions and Resolution

Conflicting reports on biological activity: How to reconcile discrepancies between in vitro and in vivo results?

Discrepancies may arise from differences in bioavailability or metabolic clearance. For example, poor solubility (e.g., <10 µM in PBS) could limit in vivo efficacy despite promising in vitro data. Mitigation strategies:

- Prodrug design : Introduce hydrolyzable esters (e.g., acetoxymethyl groups) to enhance solubility.

- Microsomal assays : Test hepatic stability using human liver microsomes to identify metabolic hotspots (e.g., oxidative cleavage of the oxadiazole ring) .

Future Directions

What computational tools can predict this compound’s ADMET profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.